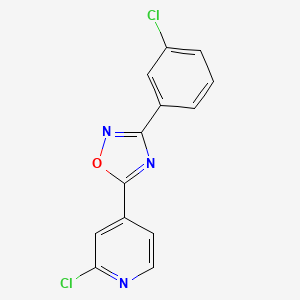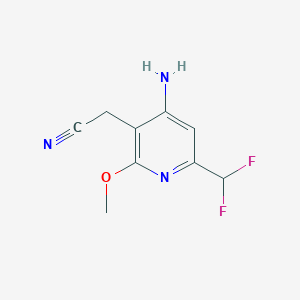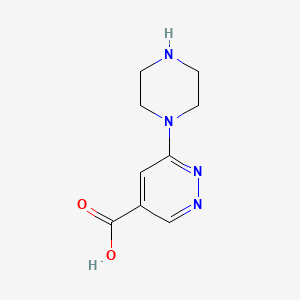![molecular formula C14H11NO2S B11783205 5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11783205.png)
5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-(5-metilbenzo[b]tiofen-2-il)-1H-pirrol-2-carboxílico es un complejo compuesto orgánico que presenta un anillo de tiofeno fusionado con un anillo de pirrol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-(5-metilbenzo[b]tiofen-2-il)-1H-pirrol-2-carboxílico típicamente involucra la condensación de derivados de tiofeno con derivados de pirrol. Las rutas sintéticas comunes incluyen la síntesis de Paal-Knorr, que involucra la reacción de compuestos 1,4-dicarbonílicos con amoníaco o aminas primarias en condiciones ácidas . Otro método involucra la reacción de Gewald, que es una reacción de condensación entre azufre, un compuesto α-metilen carbonilo y un α-ciano éster .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores como [Rh(COD)Cl]2 y ligandos como bis(difenilfosfino)ferroceno (DPPF) puede mejorar la eficiencia de la síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-(5-metilbenzo[b]tiofen-2-il)-1H-pirrol-2-carboxílico experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción se puede llevar a cabo usando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar usando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Halógenos en presencia de un catalizador ácido de Lewis.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El ácido 5-(5-metilbenzo[b]tiofen-2-il)-1H-pirrol-2-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 5-(5-metilbenzo[b]tiofen-2-il)-1H-pirrol-2-carboxílico involucra su interacción con objetivos y vías moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Los objetivos y vías moleculares exactos pueden variar dependiendo de la aplicación y contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 5-metilbenzo[b]tiofen-2-borónico: Un compuesto similar con un grupo funcional ácido borónico.
Éster de pinacol de ácido tiofeno-2-borónico: Otro compuesto relacionado utilizado en la síntesis orgánica.
Singularidad
El ácido 5-(5-metilbenzo[b]tiofen-2-il)-1H-pirrol-2-carboxílico es único debido a su estructura de anillo fusionado, que imparte propiedades químicas y físicas distintas. Esta singularidad lo hace valioso para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos .
Propiedades
Fórmula molecular |
C14H11NO2S |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
5-(5-methyl-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H11NO2S/c1-8-2-5-12-9(6-8)7-13(18-12)10-3-4-11(15-10)14(16)17/h2-7,15H,1H3,(H,16,17) |
Clave InChI |
FODUDPNNROPGAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC(=C2)C3=CC=C(N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


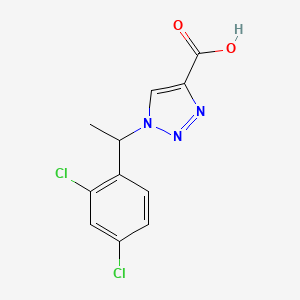

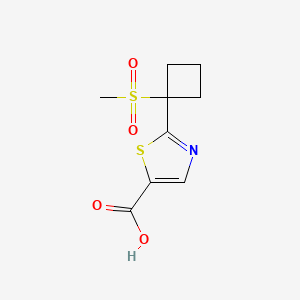



![5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B11783159.png)
![4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11783161.png)
![Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B11783168.png)
![2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11783178.png)
